LEPTIN, HUMAN

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Leptin is synthesized in adipose tissue and is directly correlated with the amount of body fat. Its production is influenced by several factors including insulin, glucocorticoids, and cytokines like interleukin-1 and tumor necrosis factor-alpha, which link leptin to the inflammatory response. Notably, leptin synthesis is also regulated by nutritional status, indicating its role in energy homeostasis. Additionally, non-adipose tissues, such as the placenta, also contribute to leptin synthesis, highlighting its multifaceted role beyond adipose tissue (González et al., 2000).

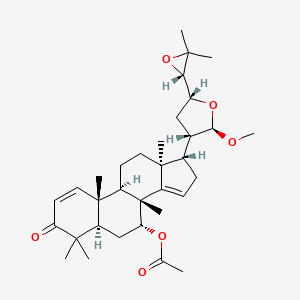

Molecular Structure Analysis

Leptin is a 16-kDa protein that shares structural similarities with members of the long-chain helical cytokine family. Its tertiary structure is key to its interaction with the leptin receptor (Ob-R), which belongs to the class I cytokine receptor family. This interaction is essential for the activation of signal transduction pathways involved in leptin's biological effects. The functional receptor, Ob-Rb, activates JAK/STAT signaling pathways, highlighting the complexity of leptin's action at the molecular level (Frühbeck, 2006).

Chemical Reactions and Properties

Leptin's chemical properties are closely tied to its function as a hormone. It circulates in the serum, specifically bound to proteins, which may regulate its half-life and biological activity. The binding of leptin to its receptor triggers a series of intracellular signaling cascades, involving JAKs (Janus kinases) and STATs (signal transducers and activators of transcription), essential for the hormone's action in regulating energy balance and neuroendocrine functions (Houseknecht et al., 1998).

Scientific Research Applications

Leptin's Role in Metabolic Disorders

Leptin, a hormone secreted by adipocytes, plays a crucial role in regulating energy homeostasis, metabolism, and various physiological functions such as reproductive, neuroendocrine, and immune functions. Its clinical applications have expanded significantly, especially in treating metabolic disorders like lipodystrophy and diabetes. Leptin administration has shown insulin-sensitizing effects in patients with congenital lipodystrophy and improvements in insulin sensitivity and lipid profiles in HIV-infected patients with HAART-induced lipodystrophy. However, leptin's effectiveness is minimal in obese individuals with leptin-replete or hyperleptinemic states due to leptin tolerance or resistance, underscoring the complexity of its therapeutic use in metabolic diseases (Moon et al., 2013).

Leptin and Immune Function

Leptin has been identified as a critical link between nutritional status and immune functions. It influences thymic homeostasis, the secretion of acute-phase reactants like interleukin-1 and tumor-necrosis factor-alpha, and modulates proinflammatory T helper 1 immune responses. The decrease in leptin concentration during food deprivation leads to impaired immune function, highlighting its potential as an immunomodulator (Procaccini et al., 2012).

Neuroendocrine and Cognitive Effects

Leptin's role extends beyond metabolism and immune regulation to include significant effects on neuroendocrine function and potentially cognition. It has been shown to suppress cortisol secretion during stress, suggesting anti-depressant-like effects and implications for psychiatric disorders such as depression. Low leptin levels have been associated with an increased risk of developing dementia, indicating a pro-cognitive effect of leptin and its importance in neuroendocrine and cognitive health (Stieg et al., 2015).

Leptin in Wound Healing

Leptin also plays a role in wound healing in the skin by accelerating the proliferation, differentiation, and migration of epidermal keratinocytes and enhancing angiogenesis around the wounded area. This suggests that topical administration of leptin may be beneficial in promoting wound healing, offering a new therapeutic avenue for skin repair and regeneration (Tadokoro et al., 2015).

Therapeutic Applications and Future Directions

The therapeutic applications of leptin in treating conditions of leptin deficiency, such as congenital leptin deficiency and lipodystrophy, have been validated, with leptin replacement therapy restoring metabolic, neuroendocrine, and immune function. However, the challenge of leptin resistance in obesity highlights the need for further research into leptin sensitizers and the development of targeted therapies to overcome this resistance and expand leptin's clinical use (Mantzoros et al., 2011).

Mechanism of Action

- Leptin receptors (LEPRs) are expressed by neurons in the central nervous system (CNS), particularly in the hypothalamus . These receptors play a crucial role in mediating leptin’s effects.

- Overall, leptin helps maintain long-term energy balance by inhibiting hunger and regulating energy use .

- The brain receives information about energy stores via leptin, acting as a crucial part of the body’s feedback mechanism (a “lipostat”) .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Leptin resistance or leptin signaling deficiency results in the risk increase of cardiac dysfunction and heart failure, which is a leading cause of obesity- and T2DM-related morbidity and mortality . Complete leptin deficiency results in the clinical phenotypes of severe obesity, impaired satiety, intensive hyperphagia, constant food-seeking behavior, recurrent bacterial infections, hyperinsulinemia, liver steatosis, dyslipidemia, and hypogonadotropic hypogonadism .

Future Directions

Leptin is now considered a link between the neuroendocrine and immune systems . The study of leptin physiology has contributed to our understanding of energy homeostasis, and it seems likely that it will play a pivotal role in developing an effective treatment and a solution to the growing obesity epidemic . The role of leptin in the human cardiovascular system, and whether leptin affects cardiac function directly or acts through a leptin-regulated neurohumoral pathway, remain elusive .

properties

| { "Design of the Synthesis Pathway": "The synthesis of human leptin can be achieved through recombinant DNA technology. The gene encoding human leptin can be cloned and expressed in a suitable host organism such as E. coli or yeast. The recombinant protein can then be purified using various chromatographic techniques.", "Starting Materials": [ "Plasmid containing the human leptin gene", "Host organism (e.g. E. coli or yeast)", "Culture media", "Buffers and reagents for protein purification" ], "Reaction": [ "1. Cloning of the human leptin gene into a suitable expression vector", "2. Transformation of the expression vector into the host organism", "3. Expression of the recombinant protein in the host organism using appropriate culture conditions", "4. Cell lysis and extraction of the recombinant protein", "5. Purification of the protein using chromatographic techniques such as ion exchange, size exclusion, and affinity chromatography", "6. Characterization of the purified protein using various analytical techniques such as SDS-PAGE, Western blotting, and mass spectrometry" ] } | |

CAS RN |

177404-21-6 |

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.1]heptan-3-ylmethanamine](/img/structure/B1171192.png)